Salvileucalin B
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Overview
Description
Salvileucalin B is a diterpenoid with a rearranged neo-clerodane skeleton isolated from Salvia leucantha and has been shown exhibit antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a diterpenoid, a gamma-lactone, a member of furans and a bridged compound.
Scientific Research Applications
Novel Diterpenoid Structure and Cytotoxic Activity
Salvileucalin B, identified from Salvia leucantha, is distinguished by its unique rearranged neoclerodane skeleton. This compound has been the subject of interest due to its novel structure and significant cytotoxic activities against certain cell lines. A study by Aoyagi et al. (2008) elucidated this compound's structure through comprehensive spectroscopic and X-ray crystallographic analyses. The compound showed notable cytotoxic effects against A549 and HT-29 cells, highlighting its potential in cancer research (Aoyagi et al., 2008).
Synthetic Approaches
Efforts to synthesize the complex core of this compound have been documented, showcasing the challenges and innovative strategies in organic synthesis. Levin et al. (2010) described a copper-catalyzed intramolecular arene cyclopropanation that forms the central norcaradiene core, crucial for further synthetic endeavors towards this compound (Levin, Nani, & Reisman, 2010). Similarly, Tseng et al. (2011) developed a modular synthetic strategy, utilizing bioinspired reactions and palladium-mediated cross-coupling, to construct this compound's core structure, demonstrating the compound's synthetic accessibility and the potential for further chemical investigations (Tseng et al., 2011).
Enantioselective Synthesis
The enantioselective synthesis of (+)-Salvileucalin B has been achieved, highlighting the advancements in asymmetric synthesis techniques. This synthesis features a copper-catalyzed cyclopropanation for the norcaradiene core and a reversible retro-Claisen rearrangement, underscoring the complexity and potential of this compound as a scaffold for drug development (Levin, Nani, & Reisman, 2011).
Properties
Molecular Formula |
C20H14O5 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(1R,3S,9S,11S,17S)-3-(furan-3-yl)-4,15-dioxahexacyclo[9.6.1.01,9.02,6.09,17.013,17]octadeca-2(6),7,12-triene-5,14-dione |
InChI |
InChI=1S/C20H14O5/c21-16-12-1-3-18-6-10-5-13-17(22)24-9-20(13,18)19(18,7-10)14(12)15(25-16)11-2-4-23-8-11/h1-5,8,10,15H,6-7,9H2/t10-,15+,18+,19+,20+/m0/s1 |
InChI Key |
ZWSRRRRYHMMHQC-MDOCMBDYSA-N |
Isomeric SMILES |
C1[C@H]2C[C@@]34[C@@]1([C@]35COC(=O)C5=C2)C=CC6=C4[C@H](OC6=O)C7=COC=C7 |
Canonical SMILES |
C1C2CC34C1(C35COC(=O)C5=C2)C=CC6=C4C(OC6=O)C7=COC=C7 |
Synonyms |
salvileucalin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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